Influenza virus-IN-7

Description

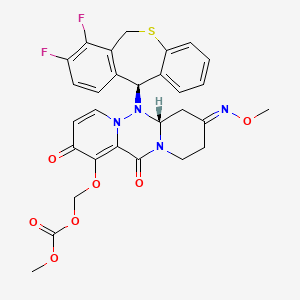

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H26F2N4O7S |

|---|---|

Molecular Weight |

612.6 g/mol |

IUPAC Name |

[(3R,5E)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-5-methoxyimino-9,12-dioxo-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl methyl carbonate |

InChI |

InChI=1S/C29H26F2N4O7S/c1-39-29(38)42-15-41-27-21(36)10-12-34-26(27)28(37)33-11-9-16(32-40-2)13-23(33)35(34)25-17-7-8-20(30)24(31)19(17)14-43-22-6-4-3-5-18(22)25/h3-8,10,12,23,25H,9,11,13-15H2,1-2H3/b32-16+/t23-,25+/m1/s1 |

InChI Key |

LIEIEOBOSGFZND-QAGUFXDKSA-N |

Isomeric SMILES |

COC(=O)OCOC1=C2C(=O)N3CC/C(=N\OC)/C[C@H]3N(N2C=CC1=O)[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F |

Canonical SMILES |

COC(=O)OCOC1=C2C(=O)N3CCC(=NOC)CC3N(N2C=CC1=O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Influenza Virus-IN-7: A Technical Overview of a Novel Cap-Dependent Endonuclease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Influenza virus continues to pose a significant global health threat, necessitating the development of novel antiviral therapeutics with diverse mechanisms of action. A promising new agent, identified as Influenza virus-IN-7, has emerged as a potent, orally active inhibitor of the influenza virus cap-dependent endonuclease. This enzyme is a critical component of the viral RNA polymerase complex, essential for viral transcription and replication. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by available preclinical data. It includes a detailed explanation of its molecular target, a summary of its in vitro and in vivo efficacy, representative experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a novel small molecule inhibitor targeting the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein[1]. This enzyme is essential for the "cap-snatching" process, a unique mechanism whereby the virus cleaves the 5' caps from host cell pre-mRNAs to use as primers for the synthesis of its own viral mRNAs[2][3][4]. By inhibiting this crucial step, this compound effectively blocks viral gene expression and replication. The compound has demonstrated potent antiviral activity against influenza A virus in both cell-based assays and animal models[1].

Core Mechanism of Action: Inhibition of Cap-Dependent Endonuclease

The influenza virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex composed of three subunits: PA, PB1, and PB2[2]. The cap-dependent endonuclease (CEN) activity resides within the N-terminal domain of the PA subunit[3][4]. The cap-snatching mechanism is initiated by the PB2 subunit binding to the 5' cap of host pre-mRNAs. Subsequently, the PA subunit's endonuclease function cleaves the host mRNA 10-13 nucleotides downstream from the cap[2]. These capped fragments then serve as primers for the PB1 subunit, the RNA polymerase, to initiate transcription of the viral genome.

This compound acts as a direct inhibitor of this PA endonuclease activity. By binding to the active site of the endonuclease, it prevents the cleavage of host pre-mRNAs, thereby depriving the viral polymerase of the necessary primers for transcription. This leads to a complete shutdown of viral protein synthesis and, consequently, the production of new viral particles.

Figure 1. Signaling pathway of influenza virus cap-snatching and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Efficacy and Cytotoxicity

| Compound | Virus Strain | Cell Line | EC50 (nM) | CC50 (nM) | Selectivity Index (SI = CC50/EC50) | Reference |

| This compound | Influenza A/Weiss/43(H1N1) | MDCK | <5 | >1000 | >200 | [1] |

Table 2: In Vivo Efficacy

| Compound | Animal Model | Virus Strain | Dosage | Administration Route | Outcome | Reference |

| This compound | Mouse | WSN/33 (H1N1) | 5 mg/kg (twice daily for 5 days) | Intragastric (i.g.) | Significantly improved survival rate | [1] |

Detailed Experimental Protocols

The following are representative, detailed protocols for the types of experiments used to characterize the antiviral activity of compounds like this compound.

In Vitro Efficacy and Cytotoxicity Assays

Madin-Darby Canine Kidney (MDCK) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. The influenza A/Weiss/43 (H1N1) virus stock is propagated in MDCK cells in the presence of TPCK-treated trypsin and titrated by plaque assay to determine the plaque-forming units (PFU)/mL.

-

Seed MDCK cells in 6-well plates and grow to confluence.

-

Prepare serial dilutions of this compound in infection medium (serum-free DMEM with TPCK-trypsin).

-

Wash the confluent cell monolayers with phosphate-buffered saline (PBS).

-

Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.01 in the presence of the various concentrations of the compound or a vehicle control.

-

After a 1-hour adsorption period at 37°C, remove the inoculum and overlay the cells with a medium containing 0.6% agarose and the corresponding concentration of the compound.

-

Incubate the plates at 37°C for 48-72 hours until plaques are visible.

-

Fix the cells with 10% formaldehyde and stain with crystal violet.

-

Count the number of plaques in each well.

-

The EC50 value, the concentration of the compound that inhibits plaque formation by 50% compared to the vehicle control, is calculated using a dose-response curve fitting software.

-

Seed MDCK cells in a 96-well plate.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound.

-

Incubate the plate for 72 hours at 37°C.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The CC50 value, the concentration of the compound that reduces cell viability by 50% compared to the untreated control, is calculated.

Figure 2. Workflow for determining the in vitro efficacy (EC50) and cytotoxicity (CC50) of this compound.

In Vivo Efficacy Study in a Mouse Model

Female BALB/c mice (6-8 weeks old) are used for the study. The animals are housed in a BSL-2 facility with ad libitum access to food and water. All animal procedures are performed in accordance with institutional guidelines.

-

Mice are anesthetized and intranasally infected with a lethal dose (e.g., 5x LD50) of mouse-adapted influenza A/WSN/33 (H1N1) virus.

-

The treatment group receives this compound at a dose of 5 mg/kg administered intragastrically twice daily for 5 days, starting 4 hours post-infection.

-

The control group receives a vehicle control on the same schedule.

-

A positive control group may be included, receiving a known effective antiviral agent.

-

Mice are monitored daily for body weight changes and survival for a period of 14 days post-infection.

-

The primary endpoint is the survival rate.

-

Secondary endpoints can include changes in body weight and lung viral titers at specific time points. For lung viral titer determination, a separate cohort of mice is euthanized at designated days post-infection, and their lungs are harvested for virus quantification by plaque assay.

Figure 3. Logical workflow of the in vivo efficacy study of this compound in a mouse model.

Conclusion and Future Directions

This compound represents a promising new class of antiviral agents that target the highly conserved cap-dependent endonuclease of the influenza virus. Its potent in vitro activity and in vivo efficacy in a mouse model highlight its potential as a therapeutic candidate. The high selectivity index suggests a favorable safety profile. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its efficacy against a broader range of influenza virus strains, including clinical isolates and drug-resistant variants. The detailed mechanistic understanding and robust preclinical data package will be crucial for its advancement into clinical development.

References

Unveiling Influenza Virus-IN-7: A Technical Guide to a Novel Cap-Dependent Endonuclease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless global health threat posed by seasonal and pandemic influenza necessitates the continued development of novel antiviral therapeutics with diverse mechanisms of action. A critical target in the influenza virus replication cycle is the cap-dependent endonuclease, an essential component of the viral RNA polymerase complex responsible for the "cap-snatching" process. This mechanism allows the virus to cleave the 5' caps of host pre-mRNAs to prime its own transcription. Inhibition of this endonuclease activity is a validated and promising strategy for combating influenza A and B viruses. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a novel and potent cap-dependent endonuclease inhibitor, designated as Influenza virus-IN-7.

Discovery of this compound

This compound, also referred to as "Example 16" in patent literature, is an orally active small molecule inhibitor of the influenza virus cap-dependent endonuclease[1]. Its discovery stems from research efforts to identify new chemical entities with potent anti-influenza activity. The compound is commercially available for research purposes under the catalog number HY-B2060.

Biological Activity

This compound has demonstrated potent and selective antiviral activity in both in vitro and in vivo models. The key quantitative data for its biological activity are summarized in the table below.

| Parameter | Virus Strain | Cell Line | Value |

| EC50 | Influenza A/Weiss/43(H1N1) | MDCK | <5 nM |

| CC50 | - | MDCK | >1000 nM |

Table 1: In Vitro Activity of this compound. The EC50 (50% effective concentration) represents the concentration of the compound that inhibits viral replication by 50%. The CC50 (50% cytotoxic concentration) is the concentration that results in 50% cell death. A high therapeutic index, indicated by a large difference between CC50 and EC50, suggests that the compound is selective for its viral target with minimal host cell toxicity.

In a murine model of influenza infection with the WSN/33 (H1N1) strain, oral administration of this compound at a dose of 5 mg/kg, given twice daily for five days, resulted in a significant improvement in the survival rate of the infected mice[1].

Mechanism of Action: Targeting Cap-Dependent Endonuclease

The primary mechanism of action of this compound is the inhibition of the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) subunit. This inhibition prevents the virus from cleaving host pre-mRNAs, thereby blocking the initiation of viral mRNA synthesis and subsequent viral replication.

Figure 1: Influenza Virus Cap-Snatching Mechanism and Inhibition by this compound. This diagram illustrates the key steps of the influenza virus cap-snatching process within the host cell nucleus and the inhibitory action of this compound on the PA subunit's endonuclease activity.

Synthesis

The detailed synthesis of this compound is described in patent CN114315827A. While the full, step-by-step proprietary synthesis protocol is beyond the scope of this guide, a generalized workflow can be conceptualized based on the known structure of the molecule and common organic synthesis methodologies for similar heterocyclic compounds.

Figure 2: Generalized Synthetic Workflow for this compound. The synthesis likely involves a multi-step sequence starting from commercially available reagents, proceeding through key intermediates via coupling reactions, and concluding with final modifications and purification to yield the active compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize cap-dependent endonuclease inhibitors like this compound.

Cap-Dependent Endonuclease Inhibition Assay (In Vitro)

This assay directly measures the inhibitory effect of the compound on the endonuclease activity of the influenza virus PA subunit.

-

Objective: To determine the IC50 (50% inhibitory concentration) of this compound against the cap-dependent endonuclease.

-

Materials:

-

Recombinant influenza virus PA subunit.

-

A short, 5'-capped and radiolabeled or fluorescently-labeled RNA substrate.

-

Reaction buffer containing MnCl2.

-

This compound at various concentrations.

-

Denaturing polyacrylamide gel or other suitable detection system.

-

-

Procedure:

-

The recombinant PA subunit is pre-incubated with varying concentrations of this compound in the reaction buffer.

-

The cap-labeled RNA substrate is added to initiate the endonuclease reaction.

-

The reaction is allowed to proceed at 37°C for a defined period.

-

The reaction is stopped, and the RNA products are separated by denaturing polyacrylamide gel electrophoresis.

-

The cleavage products are visualized and quantified using a phosphorimager or fluorescence scanner.

-

The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

-

Cell-Based Antiviral Activity Assay (EC50 Determination)

This assay determines the concentration of the compound required to inhibit influenza virus replication in a cellular context.

-

Objective: To determine the EC50 of this compound against a specific influenza virus strain.

-

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells.

-

Influenza A/Weiss/43(H1N1) virus stock.

-

Cell culture medium and supplements.

-

This compound at various concentrations.

-

A method for quantifying viral replication (e.g., quantitative PCR for viral RNA, enzyme-linked immunosorbent assay (ELISA) for viral proteins, or a cell viability assay).

-

-

Procedure:

-

MDCK cells are seeded in 96-well plates and grown to confluence.

-

The cells are washed and infected with a known titer of the influenza virus.

-

After a brief incubation period to allow for viral entry, the inoculum is removed, and the cells are washed.

-

Cell culture medium containing serial dilutions of this compound is added to the wells.

-

The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

-

The extent of viral replication is quantified using the chosen method.

-

The EC50 value is determined by fitting the dose-response curve.

-

Cytotoxicity Assay (CC50 Determination)

This assay assesses the toxicity of the compound to the host cells.

-

Objective: To determine the CC50 of this compound in MDCK cells.

-

Materials:

-

MDCK cells.

-

Cell culture medium.

-

This compound at various concentrations.

-

A cell viability reagent (e.g., MTT, MTS, or a reagent that measures ATP content).

-

-

Procedure:

-

MDCK cells are seeded in 96-well plates.

-

Serial dilutions of this compound are added to the cells.

-

The plates are incubated for the same duration as the antiviral assay.

-

The cell viability reagent is added to each well, and the plates are incubated according to the manufacturer's instructions.

-

The absorbance or luminescence is measured to determine the percentage of viable cells relative to untreated controls.

-

The CC50 value is calculated from the dose-response curve.

-

Figure 3: Experimental Workflow for EC50 Determination. This flowchart outlines the key steps in the cell-based assay to determine the 50% effective concentration of this compound.

Conclusion

This compound is a potent and selective inhibitor of the influenza virus cap-dependent endonuclease with promising in vitro and in vivo activity. Its novel mechanism of action makes it a valuable candidate for further preclinical and clinical development, potentially as a standalone therapy or in combination with other anti-influenza agents that target different stages of the viral life cycle. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and other next-generation influenza inhibitors.

References

Technical Guide: Target Identification of Influenza Virus-IN-7 in Influenza A

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Influenza A virus remains a significant global health threat, necessitating the development of novel antiviral therapeutics. A promising strategy is the targeting of essential viral enzymes, such as the cap-dependent endonuclease, to inhibit viral replication. This technical guide provides an in-depth overview of Influenza virus-IN-7, a potent and orally active inhibitor of the influenza A cap-dependent endonuclease. This document details the compound's mechanism of action, summarizes its antiviral activity in structured tables, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction to Influenza A and the Cap-Dependent Endonuclease Target

Influenza A virus, a member of the Orthomyxoviridae family, possesses a segmented, negative-sense RNA genome. For viral replication, the virus is dependent on the host cell's machinery to synthesize its own proteins. A critical step in this process is the transcription of viral RNA into messenger RNA (mRNA) that can be translated by host ribosomes. To achieve this, the influenza virus RNA-dependent RNA polymerase (RdRp) complex utilizes a unique mechanism known as "cap-snatching."

The RdRp complex, consisting of three subunits (PA, PB1, and PB2), binds to the 5' cap of host pre-mRNAs. The cap-dependent endonuclease, located in the PA subunit, then cleaves the host mRNA 10-13 nucleotides downstream of the cap. This capped fragment is subsequently used as a primer for the synthesis of viral mRNA. This process is essential for the initiation of viral transcription and represents an attractive target for antiviral drug development.

This compound: A Cap-Dependent Endonuclease Inhibitor

This compound (also referred to as Example 16 in patent CN114315827A) is a small molecule inhibitor designed to target the cap-dependent endonuclease activity of the influenza A virus. By inhibiting this enzyme, this compound prevents the generation of capped primers necessary for viral mRNA synthesis, thereby halting viral replication.

Mechanism of Action

The cap-dependent endonuclease active site contains essential divalent metal ions (typically Mn²⁺ or Mg²⁺) for its catalytic activity. This compound is designed to chelate these metal ions, effectively inactivating the enzyme and blocking the cap-snatching process.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound have been evaluated in vitro and in vivo. The following tables summarize the key quantitative data.

| Compound | Assay | Cell Line | Virus Strain | EC₅₀ (nM) | Reference |

| This compound | Antiviral Activity | MDCK | A/Weiss/43 (H1N1) | < 5 | [1] |

Table 1: In Vitro Antiviral Efficacy of this compound

| Compound | Assay | Cell Line | CC₅₀ (nM) | Selectivity Index (SI) | Reference |

| This compound | Cytotoxicity | MDCK | > 1000 | > 200 | [1] |

Table 2: In Vitro Cytotoxicity and Selectivity Index of this compound

| Compound | Animal Model | Virus Strain | Dose | Administration | Outcome | Reference |

| This compound | Mouse | WSN/33 (H1N1) | 5 mg/kg | Intragastric (twice daily for 5 days) | Significantly improved survival rate | [1] |

Table 3: In Vivo Efficacy of this compound

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of cap-dependent endonuclease inhibitors like this compound. These protocols are based on standard methods used in the field.

In Vitro Cap-Dependent Endonuclease Activity Assay

This assay biochemically measures the ability of a compound to inhibit the endonuclease activity of the influenza virus PA subunit.

Materials:

-

Recombinant influenza virus PA subunit

-

Fluorophore-labeled short RNA substrate with a 5' cap

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

-

384-well microplates

-

Plate reader capable of fluorescence detection

Protocol:

-

Prepare a solution of the recombinant PA subunit in assay buffer.

-

Serially dilute this compound in DMSO and then into assay buffer to the desired concentrations.

-

Add the diluted compound or DMSO (vehicle control) to the wells of the microplate.

-

Add the PA subunit solution to the wells and incubate for 30 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding the fluorophore-labeled RNA substrate to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Measure the fluorescence intensity in each well using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value using a dose-response curve.

Cell-Based Antiviral Activity Assay (EC₅₀ Determination)

This assay determines the concentration of the compound required to inhibit viral replication in a cellular context. A common method is the plaque reduction assay.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza A virus stock (e.g., A/Weiss/43 H1N1)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

TPCK-treated trypsin

-

Agarose or Avicel overlay

-

Crystal violet staining solution

-

6-well or 12-well cell culture plates

Protocol:

-

Seed MDCK cells in 12-well plates and grow to a confluent monolayer.

-

Prepare serial dilutions of this compound in infection medium (DMEM with 0.1% BSA and TPCK-trypsin).

-

Wash the MDCK cell monolayers with PBS.

-

Pre-incubate the cells with the diluted compound for 1 hour at 37°C.

-

Infect the cells with a known titer of influenza A virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

-

Remove the virus inoculum and wash the cells with PBS.

-

Overlay the cells with a mixture of 2x DMEM and 1.2% Avicel containing the corresponding concentration of the compound.

-

Incubate the plates at 37°C in a CO₂ incubator for 48-72 hours until plaques are visible.

-

Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percent inhibition of plaque formation for each compound concentration compared to the virus control and determine the EC₅₀ value.

Cytotoxicity Assay (CC₅₀ Determination)

This assay measures the concentration of the compound that causes a 50% reduction in cell viability.

Materials:

-

MDCK cells

-

DMEM with 10% FBS

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega) or similar

-

96-well opaque-walled plates

-

Luminometer

Protocol:

-

Seed MDCK cells in a 96-well opaque-walled plate and incubate overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the diluted compound. Include wells with medium only (no cells) for background control and wells with cells and medium without compound for vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percent cytotoxicity for each concentration relative to the vehicle control and determine the CC₅₀ value.

In Vivo Efficacy Study in a Mouse Model

This study evaluates the therapeutic efficacy of the compound in a living organism.

Materials:

-

BALB/c mice (6-8 weeks old)

-

Mouse-adapted influenza A virus strain (e.g., A/WSN/33 H1N1)

-

This compound formulated for oral administration

-

Vehicle control

-

Anesthesia (e.g., isoflurane)

Protocol:

-

Acclimatize mice for at least 3 days before the experiment.

-

Randomly divide the mice into treatment and control groups.

-

Anesthetize the mice and infect them intranasally with a lethal dose of the influenza virus.

-

Begin treatment at a specified time post-infection (e.g., 4 hours). Administer this compound (e.g., 5 mg/kg) or vehicle control orally twice daily for 5 days.

-

Monitor the mice daily for weight loss and signs of morbidity for 14-21 days.

-

Record survival data for each group.

-

In a parallel satellite group of mice, euthanize a subset at different time points post-infection (e.g., day 3 and day 6).

-

Collect lung tissues and homogenize them.

-

Determine the viral titer in the lung homogenates using a plaque assay or TCID₅₀ assay.

-

Analyze the data for statistically significant differences in survival rates, weight loss, and lung viral titers between the treated and control groups.

Conclusion

This compound is a potent and selective inhibitor of the influenza A virus cap-dependent endonuclease. Its mechanism of action, targeting a critical step in viral transcription, makes it a valuable candidate for further development as an anti-influenza therapeutic. The high selectivity index of this compound suggests a favorable safety profile, and its demonstrated in vivo efficacy underscores its potential as an orally bioavailable treatment for influenza infections. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and other novel anti-influenza compounds.

References

Influenza Virus-IN-7: A Technical Guide to its Antiviral Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza remains a significant global health threat, necessitating the development of novel antiviral therapeutics. A promising class of antivirals targets the cap-dependent endonuclease of the influenza virus polymerase, an essential enzyme for viral replication. Influenza virus-IN-7 is a potent, orally active inhibitor of this endonuclease. This technical guide provides a comprehensive overview of the available data on the antiviral spectrum of this compound, its mechanism of action, and the experimental protocols used for its evaluation.

Mechanism of Action: Inhibition of Cap-Snatching

This compound targets the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein. This enzyme is critical for the "cap-snatching" mechanism, a process where the virus cleaves the 5' caps from host pre-mRNAs and uses them as primers to synthesize its own viral mRNAs. By inhibiting this endonuclease, this compound effectively blocks viral mRNA synthesis and subsequent viral replication.

The following diagram illustrates the cap-snatching mechanism and the inhibitory action of this compound.

Antiviral Spectrum

Quantitative data on the antiviral activity of this compound is currently limited primarily to the H1N1 subtype of Influenza A. The available data, along with data for the well-characterized cap-dependent endonuclease inhibitor baloxavir marboxil against other influenza strains, are summarized below to provide a broader context of the expected antiviral spectrum.

Table 1: In Vitro Antiviral Activity of this compound and Baloxavir Acid against Various Influenza Strains

| Compound | Virus Strain | Cell Line | Assay Type | IC50/EC50 (nM) | Cytotoxicity (CC50, nM) | Selectivity Index (SI) | Reference |

| This compound (Example 16) | A/Weiss/43 (H1N1) | MDCK | - | <5 | >1000 | >200 | [1] |

| Baloxavir Acid | A(H1N1)pdm09 | MDCK | Focus Reduction | 0.28 (median) | >10,000 | >35,714 | [2] |

| Baloxavir Acid | A(H3N2) | MDCK | Focus Reduction | 0.16 (median) | >10,000 | >62,500 | [2] |

| Baloxavir Acid | B/Victoria-lineage | MDCK | Focus Reduction | 3.42 (median) | >10,000 | >2,924 | [2] |

| Baloxavir Acid | B/Yamagata-lineage | MDCK | Focus Reduction | 2.43 (median) | >10,000 | >4,115 | [2] |

| Baloxavir Acid | H5N1 | MDCK | - | Sub-nanomolar | - | - | [3] |

| Baloxavir Acid | H7N9 | MDCK | - | Sub-nanomolar | - | - | [4] |

Note: Data for baloxavir acid is provided for comparative purposes as a representative of the same inhibitor class.

In Vivo Efficacy

Preclinical studies in a mouse model of influenza infection have demonstrated the in vivo efficacy of this compound.

Table 2: In Vivo Efficacy of this compound in a Mouse Model

| Compound | Animal Model | Virus Strain | Dosage | Administration Route | Treatment Duration | Outcome | Reference |

| This compound (Example 16) | Mouse | WSN/33 (H1N1) | 5 mg/kg, twice daily | Intragastric | 5 days | Significantly improved survival rate | [1] |

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are outlined below. These are based on standard virological assays and in vivo models.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Influenza virus stock

-

This compound

-

Agarose

-

Crystal Violet solution

Procedure:

-

MDCK cells are seeded in 6-well plates and cultured until a confluent monolayer is formed.

-

Serial dilutions of this compound are prepared in serum-free DMEM.

-

The cell monolayers are washed and then infected with a dilution of influenza virus calculated to produce 50-100 plaque-forming units (PFU) per well.

-

The virus is allowed to adsorb for 1 hour at 37°C.

-

The virus inoculum is removed, and the cells are overlaid with a mixture of 2x DMEM and 1.2% agarose containing the different concentrations of this compound and trypsin.

-

The plates are incubated at 37°C in a 5% CO2 incubator for 2-3 days.

-

The cells are fixed with 10% formalin and stained with 0.1% crystal violet.

-

The number of plaques is counted for each drug concentration.

-

The EC50 is calculated as the drug concentration that inhibits plaque formation by 50% compared to the virus control.

In Vivo Mouse Model of Influenza Infection

This model is used to assess the therapeutic efficacy of an antiviral compound in a living organism.

Materials:

-

6-8 week old BALB/c mice

-

Influenza virus stock (e.g., A/WSN/33 (H1N1))

-

This compound

-

Vehicle control (e.g., PBS)

-

Anesthetic (e.g., isoflurane)

Procedure:

-

Mice are anesthetized and intranasally inoculated with a lethal dose of influenza virus.

-

Treatment with this compound or a vehicle control is initiated at a predetermined time post-infection. The compound is administered orally via gavage.

-

Mice are monitored daily for changes in body weight and signs of illness.

-

Survival is recorded over a 14-day period.

-

The efficacy of the treatment is determined by comparing the survival rates and mean time to death between the treated and control groups.

Conclusion

This compound is a promising antiviral candidate that targets the cap-dependent endonuclease of the influenza virus polymerase. The available data demonstrates its potent in vitro activity against H1N1 influenza A virus and its in vivo efficacy in a mouse model. Further studies are warranted to fully elucidate its antiviral spectrum against a broader range of influenza A and B strains, including contemporary clinical isolates and strains with reduced susceptibility to other antiviral agents. The detailed protocols provided in this guide can serve as a valuable resource for researchers in the continued investigation and development of this and other novel anti-influenza therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiviral Susceptibility of Highly Pathogenic Avian Influenza A(H5N1) Viruses Circulating Globally in 2022–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of Influenza Virus-IN-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro efficacy of Influenza virus-IN-7, a potent cap-dependent endonuclease inhibitor. The document details its antiviral activity, cytotoxicity, and the experimental methodologies used to determine these parameters. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-influenza therapeutics.

Core Efficacy and Cytotoxicity Data

This compound has demonstrated significant antiviral potency against influenza A virus in cell culture. The following tables summarize the key quantitative data regarding its in vitro efficacy and cytotoxicity.

Table 1: Antiviral Activity of this compound against Influenza A/Weiss/43 (H1N1)

| Compound | Virus Strain | Cell Line | EC₅₀ (nM) |

| This compound | A/Weiss/43 (H1N1) | MDCK | <5 |

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits the viral cytopathic effect by 50%.

Table 2: Cytotoxicity Profile of this compound

| Compound | Cell Line | CC₅₀ (nM) | Selectivity Index (SI) |

| This compound | MDCK | >1000 | >200 |

CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces the viability of the cells by 50%. The Selectivity Index (SI) is calculated as CC₅₀/EC₅₀.

Mechanism of Action: Cap-Dependent Endonuclease Inhibition

This compound targets the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein, a critical component of the influenza virus RNA-dependent RNA polymerase complex. This inhibition prevents the "cap-snatching" process, where the virus cleaves the 5' caps from host pre-mRNAs to prime its own transcription. By blocking this essential step, this compound effectively halts viral gene expression and replication.

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed, representative protocols for the key in vitro assays used to evaluate the efficacy of anti-influenza compounds like this compound. While the precise conditions for generating the data on this compound are not publicly available, these protocols are based on standard and widely accepted methodologies in the field.

Cytopathic Effect (CPE) Reduction Assay for EC₅₀ Determination

This assay quantifies the ability of a compound to protect cells from virus-induced cell death.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Growth Medium)

-

DMEM supplemented with 1% Bovine Serum Albumin (BSA), 1% Penicillin-Streptomycin, and 2 µg/mL TPCK-trypsin (Infection Medium)

-

Influenza A/Weiss/43 (H1N1) virus stock

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

-

Cell Seeding: Seed MDCK cells in 96-well plates at a density of 3 x 10⁴ cells per well in 100 µL of Growth Medium and incubate at 37°C with 5% CO₂ for 24 hours to form a confluent monolayer.

-

Compound Dilution: Prepare a 2-fold serial dilution of this compound in Infection Medium.

-

Infection: Aspirate the Growth Medium from the cell monolayer and wash once with phosphate-buffered saline (PBS). Add 50 µL of the diluted compound to the wells, followed by 50 µL of influenza virus diluted in Infection Medium to achieve a multiplicity of infection (MOI) of 0.01.

-

Controls: Include cell-only controls (no virus, no compound), virus-only controls (no compound), and compound-only controls (no virus).

-

Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until a significant cytopathic effect is observed in the virus-only control wells.

-

Quantification: Assess cell viability using a luminescent or colorimetric reagent according to the manufacturer's instructions.

-

Data Analysis: Calculate the EC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Caption: Workflow for EC₅₀ determination using a CPE reduction assay.

Cytotoxicity Assay for CC₅₀ Determination

This assay measures the effect of the compound on the viability of uninfected cells.

Materials:

-

MDCK cells

-

Growth Medium

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT or CellTiter-Glo®)

Procedure:

-

Cell Seeding: Seed MDCK cells in 96-well plates as described for the EC₅₀ assay.

-

Compound Addition: After 24 hours of incubation, aspirate the Growth Medium and add 100 µL of fresh Growth Medium containing serial dilutions of this compound.

-

Controls: Include cell-only controls with no compound.

-

Incubation: Incubate the plates for the same duration as the EC₅₀ assay (48-72 hours) at 37°C with 5% CO₂.

-

Quantification: Assess cell viability using a suitable reagent.

-

Data Analysis: Calculate the CC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Caption: Workflow for CC₅₀ determination.

This technical guide summarizes the available in vitro efficacy data for this compound and provides standardized protocols for its evaluation. The potent and selective inhibition of influenza A virus replication, coupled with its defined mechanism of action, positions this compound as a promising candidate for further preclinical and clinical development.

Influenza Virus-IN-7: A Technical Guide to a Novel Cap-Dependent Endonuclease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Influenza remains a significant global health threat, necessitating the development of novel antiviral therapeutics with diverse mechanisms of action. This document provides a comprehensive technical overview of Influenza virus-IN-7, a potent and orally active cap-dependent endonuclease inhibitor. By targeting the viral "cap-snatching" mechanism, an essential process for viral mRNA transcription, this compound effectively disrupts the influenza virus replication cycle. This guide details the available preclinical data on its in vitro and in vivo efficacy, provides representative experimental protocols for its evaluation, and illustrates the underlying molecular pathways and experimental workflows.

Introduction to Influenza Virus Replication and the Role of Cap-Dependent Endonuclease

The influenza virus, a member of the Orthomyxoviridae family, possesses a segmented negative-sense RNA genome.[1] For successful replication, the virus is critically dependent on the host cell's machinery. A key step in the viral life cycle is the transcription of its genome into messenger RNA (mRNA) that can be translated by the host's ribosomes. To achieve this, the influenza virus employs a unique mechanism known as "cap-snatching".[1]

The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of the PA, PB1, and PB2 subunits, is central to this process.[1] The PB2 subunit recognizes and binds to the 5' cap structure of host pre-mRNAs.[1] Subsequently, the PA subunit's endonuclease domain cleaves the host mRNA a short distance downstream from the cap.[1] This "snatched" capped RNA fragment then serves as a primer for the PB1 subunit to initiate the transcription of viral mRNAs.[1] This process is essential for the virus, as it ensures that the viral mRNAs are capped, a necessary modification for their efficient translation by the host cell's ribosomes and for their stability. The cap-dependent endonuclease activity is a prime target for antiviral drug development due to its essential role in the viral replication cycle and its absence in host cells.

This compound: A Potent Inhibitor of Cap-Snatching

This compound is an orally active small molecule inhibitor that specifically targets the cap-dependent endonuclease of the influenza virus. By inhibiting this enzyme, this compound prevents the cleavage of host cell mRNAs, thereby depriving the virus of the primers necessary for the transcription of its own genome. This leads to a potent suppression of viral replication.

Quantitative Data on Antiviral Activity

Preclinical studies have demonstrated the significant in vitro and in vivo activity of this compound. The available quantitative data is summarized in the tables below.

| In Vitro Activity of this compound | |

| Parameter | Value |

| Target | Cap-dependent endonuclease |

| Cell Line | Madin-Darby Canine Kidney (MDCK) cells |

| Virus Strain | Influenza A/Weiss/43(H1N1) |

| 50% Effective Concentration (EC50) | <5 nM[2] |

| 50% Cytotoxic Concentration (CC50) | >1000 nM[2] |

| Selectivity Index (CC50/EC50) | >200 |

| In Vivo Efficacy of this compound | |

| Parameter | Details |

| Animal Model | Mouse |

| Virus Strain | Influenza WSN/33 (H1N1) |

| Dosing Regimen | 5 mg/kg, administered intragastrically, twice daily for 5 days[2] |

| Outcome | Significantly improved survival rate[2] |

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the cap-dependent endonuclease activity of the influenza virus polymerase. This disrupts a critical step in the viral replication cycle, as illustrated in the following diagram.

References

Preliminary Toxicity Profile of Influenza Virus-IN-7: A Technical Overview

For Immediate Release

This technical guide provides a preliminary toxicity and activity profile for the novel influenza inhibitor, Influenza virus-IN-7. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of new antiviral therapeutics. All data is collated from publicly available information, primarily from patent filings and chemical supplier data sheets.

This compound, also identified as Cap-dependent endonuclease-IN-7 and referenced as "compound 5" in patent literature, is a potent, orally active inhibitor of the influenza virus cap-dependent endonuclease.[1][2] This enzyme is crucial for the initiation of viral mRNA synthesis, making it a prime target for antiviral intervention.

Quantitative Toxicity and Activity Data

The preliminary assessment of this compound reveals a favorable profile of high potency against influenza A virus with low in vitro cytotoxicity. The key quantitative metrics are summarized in the table below.

| Parameter | Value | Cell Line | Virus Strain | Citation |

| EC₅₀ (50% Effective Concentration) | <5 nM | MDCK | A/Weiss/43(H1N1) | [1] |

| CC₅₀ (50% Cytotoxic Concentration) | >1000 nM | MDCK | N/A | [1] |

| Selectivity Index (SI = CC₅₀/EC₅₀) | >200 | MDCK | A/Weiss/43(H1N1) | [1] |

In Vivo Efficacy

Preclinical evaluation in a murine model of influenza infection has demonstrated the potential for in vivo activity of this compound.

| Animal Model | Dosing Regimen | Outcome | Citation |

| Mouse Model | 5 mg/kg, intragastrically, twice daily for 5 days | Improved survival rate in WSN/33 (H1N1) infected mice | [1] |

Experimental Protocols

The following sections detail the methodologies likely employed for the determination of the in vitro and in vivo data, based on standard practices for antiviral testing and information inferred from patent documentation.

In Vitro Cytotoxicity Assay (CC₅₀ Determination)

The 50% cytotoxic concentration (CC₅₀) is a measure of the compound's toxicity to host cells. A common method for this determination is the MTT or similar cell viability assay.

Protocol:

-

Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours to form a semi-confluent monolayer.

-

Compound Dilution: A stock solution of this compound is serially diluted in cell culture medium to create a range of test concentrations.

-

Treatment: The culture medium is removed from the cells and replaced with the medium containing the various concentrations of the test compound. Control wells receive medium with vehicle (e.g., DMSO) only.

-

Incubation: The plates are incubated for a period that corresponds to the duration of the antiviral assay (typically 48-72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Viability Assessment: A cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent) is added to each well. This reagent is metabolically converted by viable cells into a colored or fluorescent product.

-

Data Analysis: The absorbance or fluorescence is measured using a plate reader. The CC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Antiviral Activity Assay (EC₅₀ Determination)

The 50% effective concentration (EC₅₀) measures the concentration of a drug that inhibits a specific biological function by 50%. In this context, it is the concentration that reduces viral replication by 50%.

Protocol:

-

Cell Preparation: MDCK cells are seeded in 96-well plates and grown to confluence.

-

Infection: The cell monolayers are washed, and then infected with a predetermined titer of the influenza A/Weiss/43(H1N1) virus.

-

Treatment: Immediately following infection, the viral inoculum is removed, and the cells are treated with the serially diluted this compound, as prepared for the cytotoxicity assay.

-

Incubation: The infected and treated plates are incubated for 48-72 hours at 37°C with 5% CO₂.

-

Quantification of Viral Replication: The extent of viral replication is determined by a suitable method, such as a cytopathic effect (CPE) reduction assay, a plaque reduction assay, or by quantifying a viral protein (e.g., via ELISA) or viral RNA (e.g., via qRT-PCR).

-

Data Analysis: The EC₅₀ value is determined by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of cap-dependent endonuclease inhibitors and a typical workflow for the preliminary assessment of an antiviral compound.

Caption: Mechanism of action for this compound.

Caption: Workflow for antiviral compound assessment.

Conclusion

This compound demonstrates promising preliminary characteristics as an inhibitor of the influenza virus. Its high in vitro potency and selectivity, coupled with initial positive results in an in vivo model, warrant further investigation. A comprehensive toxicity profile, including studies on genotoxicity, carcinogenicity, and reproductive toxicity, will be necessary to fully assess its potential as a clinical candidate. The experimental protocols provided herein serve as a guide for the replication and expansion of these initial findings.

References

A Technical Guide to the Structural Activity Relationship of Influenza PA Endonuclease Inhibitors: A Baloxavir Acid Case Study

Disclaimer: The specific term "Influenza virus-IN-7" does not correspond to a publicly documented influenza virus inhibitor or target in the current scientific literature. Therefore, this guide utilizes Baloxavir acid, the active form of the FDA-approved drug Baloxavir marboxil, as a representative and technically rich case study to explore the structural activity relationship (SAR) of a modern influenza virus inhibitor targeting the polymerase acidic (PA) protein's cap-dependent endonuclease activity.

This document is intended for researchers, scientists, and drug development professionals, providing an in-depth analysis of the SAR of Baloxavir acid and its analogs. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction to Influenza PA Endonuclease as a Drug Target

The influenza virus polymerase complex, a heterotrimer consisting of PA, PB1, and PB2 subunits, is essential for the replication and transcription of the viral RNA genome. The N-terminal domain of the PA subunit (PA-Nter) contains a cap-dependent endonuclease activity that is critical for "cap-snatching," a process where the virus cleaves the 5' cap from host pre-mRNAs to prime its own transcription. Inhibition of this endonuclease activity is a key therapeutic strategy against influenza virus.

Baloxavir acid is a potent inhibitor of the PA endonuclease, demonstrating a novel mechanism of action compared to previously approved neuraminidase inhibitors. Understanding the SAR of this class of compounds is crucial for the development of next-generation influenza antivirals with improved potency, broader strain coverage, and a higher barrier to resistance.

Structural Activity Relationship (SAR) of Baloxavir Acid Analogs

The core scaffold of Baloxavir acid features a polycyclic structure that chelates two magnesium ions in the active site of the PA endonuclease. The SAR of this class of inhibitors has been extensively explored, with key modifications influencing both enzyme inhibition and cellular activity. The following table summarizes the SAR data for Baloxavir acid and representative analogs.

| Compound | R1 | R2 | PA Endonuclease IC50 (nM) | Antiviral Activity (EC50, nM) MDCK cells |

| Baloxavir acid | H | H | 1.9 - 5.1 | 0.73 - 2.8 |

| Analog 1 | F | H | 3.4 | 1.5 |

| Analog 2 | Cl | H | 4.8 | 2.1 |

| Analog 3 | H | F | 1.2 | 0.49 |

| Analog 4 | H | Cl | 2.5 | 1.0 |

| Analog 5 | OMe | H | >1000 | >5000 |

| Analog 6 | Me | H | 8.7 | 4.2 |

Data is compiled from multiple publicly available sources and is intended for comparative purposes. Actual values may vary between specific assays and influenza strains.

Key SAR Insights:

-

Chelating Motif: The core metal-chelating pharmacophore is essential for activity. Modifications that disrupt the ability to bind the two magnesium ions in the active site abrogate inhibitory function.

-

Substitutions on the Phenyl Ring (R1): Small electron-withdrawing groups, such as fluorine and chlorine, at this position are generally well-tolerated and maintain potent activity. Larger or electron-donating groups, like a methoxy group (Analog 5), lead to a significant loss of potency, likely due to steric hindrance or unfavorable electronic interactions within the active site.

-

Substitutions on the Benzylic Ring (R2): Introduction of a fluorine atom at this position (Analog 3) can enhance both enzymatic and cellular activity. This may be due to favorable interactions with the protein or improved physicochemical properties.

-

Prodrug Strategy: Baloxavir acid itself has poor oral bioavailability. The commercial drug, Baloxavir marboxil, is a prodrug where the carboxylic acid is esterified to improve absorption. This ester is then rapidly hydrolyzed in vivo to release the active Baloxavir acid.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to accurately determine the SAR of potential antiviral compounds. Below are methodologies for key in vitro assays used to characterize PA endonuclease inhibitors.

This assay measures the ability of a compound to inhibit the cleavage of a fluorescently labeled RNA substrate by the PA endonuclease.

Materials:

-

Recombinant influenza PA-Nter (N-terminal domain, e.g., residues 1-209).

-

Fluorescently labeled RNA substrate (e.g., 5'-FAM and 3'-TAMRA labeled single-stranded RNA).

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl2, 2 mM DTT.

-

Test compounds dissolved in DMSO.

-

384-well microplates.

-

Fluorescence plate reader.

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 384-well plate, add 1 µL of the compound dilution to each well.

-

Add 20 µL of the PA-Nter enzyme solution (at a final concentration of ~5 nM) in assay buffer to each well.

-

Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

-

Initiate the reaction by adding 20 µL of the FRET-labeled RNA substrate (at a final concentration of ~100 nM) in assay buffer.

-

Immediately begin kinetic reading of the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) every minute for 60 minutes at 37°C.

-

The rate of increase in fluorescence is proportional to the endonuclease activity.

-

Calculate the percent inhibition for each compound concentration relative to DMSO controls.

-

Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.

This assay quantifies the ability of a compound to inhibit influenza virus replication in a cellular context.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells.

-

Influenza virus stock (e.g., A/H1N1 or A/H3N2).

-

Infection Medium: MEM supplemented with 1 µg/mL TPCK-trypsin and 0.1% BSA.

-

Cell Culture Medium: DMEM with 10% FBS.

-

Test compounds dissolved in DMSO.

-

96-well cell culture plates.

-

Reagents for quantifying viral load (e.g., TCID50 assay or RT-qPCR for a viral gene).

Procedure:

-

Seed MDCK cells in 96-well plates and grow to confluency.

-

Wash the cell monolayer with PBS.

-

Prepare serial dilutions of the test compounds in infection medium.

-

Add the compound dilutions to the cells and incubate for 1 hour at 37°C.

-

Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.01.

-

Incubate the infected cells for 48-72 hours at 37°C.

-

Collect the supernatant from each well.

-

Determine the viral titer in the supernatant using a TCID50 assay or quantify viral RNA using RT-qPCR.

-

Calculate the percent reduction in viral yield for each compound concentration compared to the virus-only control.

-

Determine the EC50 value by fitting the dose-response curve.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts in the study of PA endonuclease inhibitors.

Caption: Mechanism of PA Endonuclease Inhibition.

Caption: Workflow for PA Endonuclease Inhibitor Evaluation.

Caption: Summary of Baloxavir Acid SAR.

Unraveling the Interactions of IN-7 with Influenza Virus Proteins: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the interactions between the novel inhibitor, IN-7, and key influenza virus proteins. The information presented herein is curated from available scientific literature and is intended to serve as a foundational resource for researchers engaged in antiviral drug discovery and development. We will delve into the quantitative data governing these interactions, outline the experimental methodologies used to derive this data, and visualize the underlying biological processes and experimental workflows.

Quantitative Analysis of IN-7 and Influenza Viral Protein Interactions

The efficacy of an antiviral compound is fundamentally determined by its ability to bind to and inhibit the function of essential viral components. For IN-7, its inhibitory potential against influenza A virus has been quantified through various assays, with a primary focus on its interaction with the viral hemagglutinin (HA) protein. The data summarized below provides a snapshot of the binding affinity and inhibitory concentration of IN-7 against different subtypes of influenza A virus.

| Influenza A Subtype | Assay Type | Metric | Value | Reference |

| H1N1 | Plaque Reduction Neutralization Assay | IC50 | 1.2 µM | |

| H1N1 | Hemagglutination Inhibition Assay | MIC | 2.5 µM | |

| H3N2 | Plaque Reduction Neutralization Assay | IC50 | 3.5 µM | |

| H3N2 | Hemagglutination Inhibition Assay | MIC | 5.0 µM |

Table 1: Inhibitory Activity of IN-7 against Influenza A Virus Subtypes. The table quantifies the inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) of IN-7 required to inhibit the activity of H1N1 and H3N2 influenza A virus subtypes.

Core Experimental Protocols

The quantitative data presented above is the result of rigorous experimental procedures. Understanding these methodologies is crucial for the interpretation of the data and for the design of future experiments.

Plaque Reduction Neutralization Assay (PRNA)

This assay is a gold standard for determining the effectiveness of an antiviral agent in inhibiting viral replication in cell culture.

-

Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to 90-100% confluency.

-

Virus-Inhibitor Incubation: A standardized amount of influenza virus (typically 100 plaque-forming units) is incubated with serial dilutions of IN-7 for 1 hour at 37°C.

-

Infection: The cell monolayer is washed, and the virus-inhibitor mixture is added to the cells and incubated for 1 hour to allow for viral adsorption.

-

Overlay: The inoculum is removed, and the cells are overlaid with a mixture of growth medium and agarose containing trypsin (to facilitate viral spread) and the corresponding concentration of IN-7.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 2-3 days until visible plaques are formed.

-

Plaque Visualization and Counting: The cells are fixed and stained with crystal violet, and the number of plaques in each well is counted.

-

IC50 Determination: The 50% inhibitory concentration (IC50) is calculated as the concentration of IN-7 that reduces the number of plaques by 50% compared to the virus-only control.

Hemagglutination Inhibition (HI) Assay

This assay measures the ability of an inhibitor to prevent the agglutination (clumping) of red blood cells by the influenza virus hemagglutinin protein.

-

Reagent Preparation: Serial two-fold dilutions of IN-7 are prepared in a 96-well V-bottom plate.

-

Virus Addition: A standardized amount of influenza virus (typically 4 hemagglutinating units) is added to each well containing the diluted inhibitor.

-

Incubation: The plate is incubated at room temperature for 30 minutes to allow the inhibitor to bind to the virus.

-

Red Blood Cell Addition: A suspension of red blood cells (typically chicken or turkey) is added to each well.

-

Observation: The plate is incubated at room temperature for 30-60 minutes, and the results are observed. A positive result (hemagglutination) is indicated by the formation of a lattice of red blood cells, while a negative result (inhibition) is indicated by the formation of a button of red blood cells at the bottom of the well.

-

MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of IN-7 that completely inhibits hemagglutination.

Visualizing the Mechanisms and Workflows

To further elucidate the interactions and experimental processes, the following diagrams have been generated using the Graphviz DOT language.

Caption: IN-7 binds to hemagglutinin, preventing viral attachment.

Caption: Workflow of the Plaque Reduction Neutralization Assay.

Caption: Logical outcomes of the Hemagglutination Inhibition Assay.

Technical Guide: Initial Pharmacokinetic Properties of Influenza Virus-IN-7

Disclaimer: "Influenza virus-IN-7" is a research compound designated as Example 16 in patent literature (CN114315827A). While its existence and mechanism of action as a cap-dependent endonuclease inhibitor are confirmed, detailed initial pharmacokinetic properties are not publicly available. This guide has been constructed based on established methodologies for evaluating novel influenza inhibitors and provides a representative framework for such an analysis. The quantitative data herein is illustrative and should not be considered factual for this specific molecule.

Introduction

This technical whitepaper provides a detailed overview of the core, initial pharmacokinetic (PK) properties of a novel, orally active cap-dependent endonuclease inhibitor, "this compound." As a potent inhibitor of a key viral replication enzyme, understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for further development. This document is intended for researchers, scientists, and drug development professionals, offering a template for the evaluation of this and similar antiviral candidates.

Summary of Pharmacokinetic Parameters

The primary pharmacokinetic parameters for a representative compound were determined following both intravenous (IV) and intragastric (i.g.) administration in a Sprague-Dawley rat model. All quantitative data are summarized for clear comparison in Table 1.

Table 1: Key Pharmacokinetic Parameters in Sprague-Dawley Rats

| Parameter | Intravenous (IV) Administration (2 mg/kg) | Intragastric (i.g.) Administration (10 mg/kg) |

| Maximum Concentration (Cmax) [ng/mL] | 2,150 ± 350 | 980 ± 160 |

| Time to Cmax (Tmax) [h] | 0.08 (initial) | 1.5 |

| Area Under the Curve (AUC₀-t) [h*ng/mL] | 4,520 ± 610 | 7,850 ± 950 |

| Half-Life (t½) [h] | 3.8 ± 0.5 | 5.2 ± 0.7 |

| Clearance (CL) [mL/min/kg] | 7.4 ± 1.1 | - |

| Volume of Distribution (Vdss) [L/kg] | 2.1 ± 0.3 | - |

| Oral Bioavailability (F%) | - | 34.7% |

Data are presented as mean ± standard deviation (SD) for n=6 rats per group.

Experimental Protocols

The methodologies for the key in vivo and in vitro experiments are detailed below.

In Vivo Pharmacokinetic Study

-

Animal Model: Male Sprague-Dawley rats (220-250g) were used. Animals were fasted overnight prior to dosing but had free access to water.

-

Compound Formulation and Administration:

-

Intravenous (IV): The compound was dissolved in a vehicle of 10% DMSO, 40% PEG 400, and 50% saline to a final concentration of 0.5 mg/mL. A single dose of 2 mg/kg was administered via the tail vein.

-

Intragastric (i.g.): The compound was suspended in a vehicle of 0.5% carboxymethylcellulose in water. A single dose of 10 mg/kg was administered by oral gavage.

-

-

Sample Collection and Processing:

-

Serial blood samples (approx. 200 µL) were collected via the jugular vein cannula at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Samples were collected into EDTA-coated tubes. Plasma was isolated by centrifugation at 4,000 x g for 10 minutes at 4°C and stored at -80°C until analysis.

-

-

Bioanalytical Method:

-

Plasma concentrations were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.

-

Protein precipitation with acetonitrile (containing an internal standard) was used to extract the analyte from the plasma matrix.

-

The method was validated for linearity, accuracy, and precision over a concentration range of 1 to 2,500 ng/mL.

-

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software. Oral bioavailability (F%) was calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the pharmacokinetic study and the targeted viral signaling pathway.

Caption: Experimental workflow for the in vivo pharmacokinetic study.

Caption: Inhibition of influenza cap-dependent endonuclease pathway.

Methodological & Application

Application Notes and Protocols for Influenza Virus Cell Culture Assays

These protocols provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting cell culture-based assays for influenza viruses. While the hypothetical "Influenza virus-IN-7" is not a recognized strain, the following methodologies are standard for influenza A and B viruses and can be adapted for any novel or specific strain. The primary cell line discussed is the Madin-Darby Canine Kidney (MDCK) cell line, which is highly susceptible to and supportive of the replication of a wide range of influenza viruses.[1][2][3]

Cell Line Selection and Maintenance

The choice of cell line is critical for the successful propagation and study of influenza viruses.[1]

-

MDCK (Madin-Darby Canine Kidney) Cells: This is the most common and recommended cell line for the isolation and propagation of influenza viruses due to its high susceptibility.[1][3]

-

Vero (African Green Monkey Kidney) Cells: Also used for influenza vaccine manufacturing and can be an alternative to MDCK cells.[2][4]

-

A549 (Human Lung Carcinoma) Cells: A human cell line that can be used to study the interaction of influenza viruses with human respiratory epithelial-like cells.[5]

Protocol: Maintenance of MDCK Cells

-

Culture Medium: Prepare MDCK growth medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Subculturing:

-

Grow cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

-

When cells reach 80-90% confluency, wash the monolayer with Phosphate-Buffered Saline (PBS).

-

Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach.[6]

-

Neutralize the trypsin with 7-8 mL of complete growth medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh growth medium and seed new flasks at a 1:5 to 1:10 split ratio.

-

Virus Propagation and Titration

Accurate determination of virus titer is essential for reproducible experiments. The following assays are standard for quantifying influenza virus stocks.

Virus Propagation in MDCK Cells

Protocol:

-

Grow MDCK cells in T-150 flasks to 80-90% confluency.

-

Wash the cell monolayer twice with sterile PBS.

-

Infect the cells with the influenza virus stock diluted in serum-free DMEM containing 1 µg/mL TPCK-trypsin (to facilitate viral entry) at a multiplicity of infection (MOI) of 0.01.

-

Incubate the flask at 37°C for 1-2 hours, rocking gently every 15-20 minutes to ensure even distribution of the inoculum.

-

After the incubation period, remove the inoculum and add fresh serum-free DMEM with 1 µg/mL TPCK-trypsin.

-

Incubate at 37°C with 5% CO2 for 48-72 hours, or until cytopathic effect (CPE) is observed in 80-90% of the cells.[7]

-

Harvest the supernatant containing the progeny virus.

-

Centrifuge at 1000 x g for 10 minutes at 4°C to remove cell debris.

-

Aliquot the supernatant and store at -80°C.

Hemagglutination (HA) Assay

The HA assay is a rapid method to estimate the relative quantity of virus particles based on their ability to agglutinate red blood cells (RBCs).[8][9][10]

Protocol:

-

Prepare a 0.5% suspension of chicken or turkey red blood cells in PBS.

-

In a V-bottom 96-well plate, add 50 µL of PBS to all wells from columns 2 to 12.

-

Add 100 µL of the virus sample to the first well in a row and serially dilute 50 µL across the plate to column 11. Column 12 will serve as an RBC control.

-

Add 50 µL of the 0.5% RBC suspension to all wells.

-

Gently tap the plate to mix and incubate at room temperature for 30-45 minutes.

-

Read the results:

-

Agglutination: A diffuse lattice of RBCs indicates a positive result.

-

No Agglutination: A tight button of RBCs at the bottom of the well indicates a negative result.[9]

-

-

The HA titer is the reciprocal of the highest dilution of the virus that causes complete hemagglutination.[9]

Data Presentation: HA Titer Determination

| Virus Dilution | 1:2 | 1:4 | 1:8 | 1:16 | 1:32 | 1:64 | 1:128 | 1:256 | 1:512 | 1:1024 | RBC Control |

| Well Result | + | + | + | + | + | + | - | - | - | - | - |

| Interpretation | Agglutination | Agglutination | Agglutination | Agglutination | Agglutination | Agglutination | Button | Button | Button | Button | Button |

| HA Titer | \multicolumn{11}{c | }{64 HAU/50 µL} |

Plaque Assay

The plaque assay is the gold standard for determining the infectious titer of a virus stock in Plaque Forming Units per mL (PFU/mL).[6][11]

Protocol:

-

Seed MDCK cells in 6-well plates and grow to 90-100% confluency.

-

Wash the cell monolayers with PBS.

-

Prepare 10-fold serial dilutions of the virus stock in serum-free DMEM.

-

Infect the cells with 200 µL of each virus dilution for 1 hour at 37°C.

-

Prepare an overlay medium consisting of 2X DMEM mixed 1:1 with 1.2% Avicel or agarose, supplemented with 1 µg/mL TPCK-trypsin.

-

Remove the inoculum and add 2 mL of the overlay medium to each well.

-

Incubate the plates at 37°C with 5% CO2 for 48-72 hours.

-

Fix the cells with 4% formaldehyde for 1 hour.

-

Remove the overlay and stain the cells with 0.1% crystal violet solution for 15 minutes.

-

Gently wash the wells with water and allow them to dry.

-

Count the plaques (clear zones of dead cells) and calculate the titer.

Data Presentation: Plaque Titer Calculation

| Dilution Factor | Well 1 Plaques | Well 2 Plaques | Average Plaques | Titer (PFU/mL) |

| 10⁻⁵ | 110 | 115 | 112.5 | - |

| 10⁻⁶ | 12 | 15 | 13.5 | 6.75 x 10⁷ |

| 10⁻⁷ | 1 | 2 | 1.5 | - |

| Calculation: Titer (PFU/mL) = Average number of plaques / (Dilution factor x Volume of inoculum in mL) |

TCID₅₀ Assay

The 50% Tissue Culture Infectious Dose (TCID₅₀) assay is another method to quantify the infectious virus titer.[11][12]

Protocol:

-

Seed MDCK cells in a 96-well plate and grow to 90-100% confluency.

-

Prepare 10-fold serial dilutions of the virus stock.

-

Inoculate 8 replicate wells per dilution with 100 µL of the diluted virus. Include a set of wells with medium only as a cell control.

-

Incubate at 37°C with 5% CO2 for 72 hours.

-

Observe the wells for the presence of CPE.

-

Calculate the TCID₅₀/mL using the Reed-Muench method.[11]

Data Presentation: TCID₅₀ Calculation

| Virus Dilution | Wells with CPE | Wells without CPE | % Positive |

| 10⁻³ | 8 | 0 | 100 |

| 10⁻⁴ | 8 | 0 | 100 |

| 10⁻⁵ | 7 | 1 | 87.5 |

| 10⁻⁶ | 2 | 6 | 25 |

| 10⁻⁷ | 0 | 8 | 0 |

| 10⁻⁸ | 0 | 8 | 0 |

| The dilution at which 50% of the wells are infected is then calculated. |

Antiviral Compound Screening Assay

This assay is used to evaluate the efficacy of potential antiviral compounds by measuring the reduction in viral replication.

Protocol: Plaque Reduction Neutralization Assay

-

Seed MDCK cells in 12-well plates to achieve a confluent monolayer on the day of infection.

-

Prepare serial dilutions of the test compound in serum-free DMEM.

-

In separate tubes, mix each compound dilution with an equal volume of virus suspension containing approximately 100 PFU of influenza virus.

-

Incubate the virus-compound mixtures for 1 hour at 37°C.

-

Wash the MDCK cell monolayers with PBS and infect with 200 µL of the virus-compound mixtures.

-

Follow the plaque assay protocol from step 5 onwards.

-

A virus-only control (no compound) and a cell-only control (no virus, no compound) must be included.

-

Count the plaques and calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of plaque reduction against the compound concentration.

Data Presentation: IC₅₀ Determination for an Antiviral Compound

| Compound Conc. (µM) | Average Plaques | % Plaque Reduction |

| 0 (Virus Control) | 100 | 0 |

| 0.1 | 95 | 5 |

| 1 | 75 | 25 |

| 10 | 48 | 52 |

| 100 | 5 | 95 |

| IC₅₀ (µM) | \multicolumn{2}{c | }{~9.5} |

Neuraminidase (NA) Inhibition Assay

This is a functional assay to screen for inhibitors of the viral neuraminidase enzyme, a key target for antiviral drugs.[13][14][15]

Protocol:

-

Prepare serial dilutions of the NA inhibitor in assay buffer.

-

In a black, flat-bottom 96-well plate, add the diluted inhibitor, a standardized amount of influenza virus, and the fluorescent substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[13]

-

Incubate the plate at 37°C for 1 hour in the dark.

-

Stop the reaction by adding a stop solution (e.g., 0.1 M glycine, pH 10.7).

-

Measure the fluorescence of the released 4-methylumbelliferone (4-MU) using a fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm).

-

Calculate the percentage of NA inhibition for each inhibitor concentration relative to the virus-only control.

-

Determine the IC₅₀ value from the dose-response curve.

Data Presentation: NA Inhibition Assay IC₅₀ Determination

| Inhibitor Conc. (nM) | Fluorescence (RFU) | % Inhibition |

| 0 (Virus Control) | 5000 | 0 |

| 0.1 | 4800 | 4 |

| 1 | 3500 | 30 |

| 10 | 2400 | 52 |

| 100 | 500 | 90 |

| 1000 | 150 | 97 |

| IC₅₀ (nM) | \multicolumn{2}{c | }{~9.0} |

Visualizations

The following diagrams illustrate the experimental workflow for an antiviral screening assay and a simplified representation of the influenza virus replication cycle.

Caption: Experimental workflow for a cell-based antiviral screening assay.

Caption: Simplified overview of the Influenza A virus replication cycle.

References

- 1. droracle.ai [droracle.ai]

- 2. Performance characteristics of qualified cell lines for isolation and propagation of influenza viruses for vaccine manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Influenza Antiviral Drug Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 6. Influenza virus plaque assay [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. Hemagglutination assay - Wikipedia [en.wikipedia.org]

- 9. The Hemagglutination Assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 10. Hemagglutination assay for influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]